molecular formula C20H27N5O3 B2774721 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1251564-73-4

2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B2774721
CAS No.: 1251564-73-4
M. Wt: 385.468
InChI Key: JVCQPBLPZHHSLP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. Its structure, featuring a pyrimidine core and a phenylacetamide group, is analogous to compounds investigated as potent and selective inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . NAPE-PLD is the principal enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators that includes the endocannabinoid anandamide . As a research tool, this compound may be valuable for studying the NAE signaling pathway and its role in physiological and pathological processes such as inflammation, pain, emotional behavior, and metabolic syndrome . The design of this compound incorporates key structural features known to be critical for biological activity in similar molecules. The morpholine substituent on the pyrimidine ring is a common pharmacophore that can influence potency and physicochemical properties . Furthermore, the acetamide linker and the 4-methoxyphenyl group are motifs frequently explored in structure-activity relationship (SAR) studies to optimize drug-like properties, including lipophilicity and metabolic stability . Researchers can utilize this compound to probe lipid-mediated signaling pathways and for cross-screening against various protein targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-15-23-18(14-19(24-15)25-9-11-28-12-10-25)21-7-8-22-20(26)13-16-3-5-17(27-2)6-4-16/h3-6,14H,7-13H2,1-2H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCQPBLPZHHSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide is a synthetic derivative featuring a morpholinopyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. Understanding its mechanisms of action, efficacy, and potential applications is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N5O3C_{24}H_{27}N_{5}O_{3}, with a molecular weight of approximately 433.5 g/mol. Its structure includes a benzamide core linked to a morpholinopyrimidine, which contributes to its biological properties.

PropertyValue
Molecular FormulaC24H27N5O3
Molecular Weight433.5 g/mol
IUPAC NameThis compound
LogP3.878

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators such as prostaglandins and nitric oxide . This inhibition is crucial in the context of inflammatory diseases.
  • Molecular Docking Studies : Computational studies suggest that the compound exhibits strong binding affinity to the active sites of iNOS and COX-2, forming hydrophobic interactions that stabilize the enzyme-inhibitor complex .

Anti-inflammatory Activity

Research indicates that the compound significantly reduces inflammatory markers in macrophage cells stimulated by lipopolysaccharides (LPS). Specifically, it decreases:

  • iNOS mRNA Expression : The compound inhibits iNOS expression, which is pivotal in the inflammatory response.
  • COX-2 Protein Levels : Western blot analysis confirms reduced COX-2 protein levels upon treatment with the compound, indicating its effectiveness in modulating inflammatory pathways .

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays:

  • DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals, suggesting its role as an antioxidant agent .
  • Comparative Analysis : In some studies, it was found that certain derivatives exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound against various cancer cell lines:

  • Cell Viability Assays : The compound showed cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating its potential as an anticancer agent .

Case Studies

  • Inflammation Models : In vitro studies using RAW 264.7 macrophage cells demonstrated that treatment with the compound led to a marked decrease in inflammatory cytokine production.
  • Cancer Cell Line Studies : In vitro assays revealed that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selectivity in targeting certain cancer types .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Products Yield Reference
6M HCl, reflux (12 h)2-(4-methoxyphenyl)acetic acid + ethylenediamine78%
2M NaOH, 80°C (8 h)Sodium 2-(4-methoxyphenyl)acetate + free amine85%

This reaction is critical for modifying the compound’s pharmacokinetic properties .

Morpholinopyrimidine Ring Modifications

The morpholinopyrimidine moiety participates in nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution at Pyrimidine C-4

The chlorine atom (if present) at C-4 of the pyrimidine ring can be replaced by amines or thiols:

Reagent Product Conditions Yield
EthylenediamineSecondary amine derivativeDMF, 100°C, 6 h65%
Sodium hydrosulfide (NaSH)Thioether analogTHF, RT, 24 h58%

This reactivity enables diversification for structure-activity relationship (SAR) studies .

Aromatic Methoxy Group Demethylation

The 4-methoxyphenyl group undergoes demethylation to form phenolic derivatives under strong acidic conditions:

Reagent Conditions Product Application
BBr₃ (1.0 equiv)DCM, −20°C to RT, 4 h2-(4-hydroxyphenyl)acetamideEnhanced solubility

Phenolic derivatives exhibit improved water solubility and hydrogen-bonding potential .

Reductive Alkylation of the Ethylenediamine Linker

The ethylenediamine spacer can undergo reductive alkylation to introduce substituents:

Reagent Product Catalyst Yield
Formaldehyde + NaBH₃CNN-Methylated ethylenediamine derivativeMeOH, RT, 12 h72%

This modification optimizes binding interactions with biological targets .

Oxidation of the Pyrimidine Ring

The pyrimidine ring can be oxidized to form N-oxide derivatives:

Reagent Conditions Product Biological Impact
mCPBA (1.2 equiv)DCM, 0°C to RT, 2 hPyrimidine N-oxideAltered enzyme inhibition

N-Oxides often exhibit distinct metabolic stability and target engagement .

Cross-Coupling Reactions

The pyrimidine ring supports palladium-catalyzed cross-coupling reactions:

Reaction Type Reagents Product Yield
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄Biarylpyrimidine analog62%

This enables the introduction of aryl groups for enhanced target specificity .

Q & A

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N in pyrimidine-morpholine interactions) and dihedral angles between aromatic rings .
  • Polymorph screening : Use solvent evaporation under varied temperatures to identify stable crystalline forms .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H⋯π) influencing packing efficiency .

How can statistical experimental design improve synthetic yield and reproducibility?

Advanced Research Question
Adopt factorial design and response surface methodology (RSM):

  • Factor screening : Identify critical variables (e.g., solvent polarity, catalyst loading) via Plackett-Burman design .
  • Central composite design : Optimize temperature and stoichiometry for maximum yield .
  • Robustness testing : Introduce deliberate perturbations (e.g., ±5°C) to validate process stability .

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